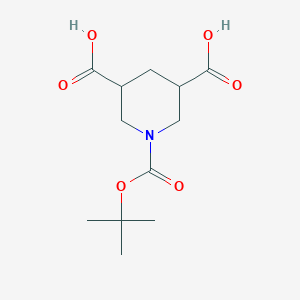
2-(2-Bromoéthyl)-1,4-dioxane
Vue d'ensemble
Description
2-(2-Bromoethyl)-1,4-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of a bromoethyl group attached to the dioxane ring
Applications De Recherche Scientifique
2-(2-Bromoethyl)-1,4-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s worth noting that brominated compounds often act as electrophiles, forming sigma-bonds with their targets and generating intermediates . This interaction can lead to changes in the target’s function, potentially affecting cellular processes .
Biochemical Pathways
Brominated compounds are often involved in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This reaction involves the transfer of organic groups from boron to palladium, which could potentially affect various biochemical pathways .
Result of Action
The interaction of brominated compounds with their targets can lead to changes at the molecular and cellular level, potentially affecting various biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . For instance, the compound’s solubility can affect its mobility in the environment and its potential to spread in water systems . Additionally, the compound’s reactivity and stability can be influenced by factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
2-(2-Bromoethyl)-1,4-dioxane plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution and free radical bromination. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating or inhibiting specific biochemical pathways. For instance, it can act as a substrate for enzymes involved in halogenation reactions, where the bromine atom is transferred to other molecules. Additionally, 2-(2-Bromoethyl)-1,4-dioxane can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function and activity .
Cellular Effects
The effects of 2-(2-Bromoethyl)-1,4-dioxane on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Furthermore, 2-(2-Bromoethyl)-1,4-dioxane can affect gene expression by interacting with transcription factors or altering chromatin structure. These interactions can result in upregulation or downregulation of specific genes, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-Bromoethyl)-1,4-dioxane exerts its effects through various mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, 2-(2-Bromoethyl)-1,4-dioxane can induce changes in gene expression by interacting with DNA or histone proteins, thereby influencing chromatin structure and accessibility .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(2-Bromoethyl)-1,4-dioxane in laboratory settings are crucial factors that influence its long-term effects on cellular function. Over time, this compound may undergo hydrolysis or oxidation, leading to the formation of degradation products with distinct biochemical properties. In vitro and in vivo studies have shown that prolonged exposure to 2-(2-Bromoethyl)-1,4-dioxane can result in cumulative effects on cellular processes, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-Bromoethyl)-1,4-dioxane vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or gene expression changes. At higher doses, 2-(2-Bromoethyl)-1,4-dioxane can induce toxic or adverse effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a critical concentration of the compound is required to elicit significant biological responses .
Metabolic Pathways
2-(2-Bromoethyl)-1,4-dioxane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. For instance, it can undergo phase I metabolism through oxidation or reduction reactions, followed by phase II metabolism involving conjugation with glutathione or other endogenous molecules. These metabolic processes can influence the compound’s bioavailability, toxicity, and overall biological activity .
Transport and Distribution
The transport and distribution of 2-(2-Bromoethyl)-1,4-dioxane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its physicochemical properties. Once inside the cell, 2-(2-Bromoethyl)-1,4-dioxane may localize to specific organelles or compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(2-Bromoethyl)-1,4-dioxane is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and interactions with targeting signals. For example, 2-(2-Bromoethyl)-1,4-dioxane may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and modulate their activity. The localization of this compound can also influence its stability and degradation, as different cellular environments may have distinct biochemical conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-1,4-dioxane typically involves the bromination of 1,4-dioxane derivatives. One common method is the reaction of 1,4-dioxane with bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran under reflux conditions to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 2-(2-Bromoethyl)-1,4-dioxane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Bromoethyl)-1,4-dioxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Formation of 2-(2-hydroxyethyl)-1,4-dioxane or 2-(2-aminoethyl)-1,4-dioxane.
Elimination Reactions: Formation of 1,4-dioxane derivatives with double bonds.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives of 1,4-dioxane.
Comparaison Avec Des Composés Similaires
- 2-(2-Bromoethyl)benzene
- 2-Bromoethanol
- Bis(2-bromoethyl) ether
Comparison: 2-(2-Bromoethyl)-1,4-dioxane is unique due to its dioxane ring structure, which imparts different chemical properties compared to linear or aromatic compounds like 2-(2-Bromoethyl)benzene. The presence of the dioxane ring can influence the compound’s reactivity, solubility, and overall stability, making it distinct from other bromoethyl derivatives.
Propriétés
IUPAC Name |
2-(2-bromoethyl)-1,4-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRCYYVHIILPMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901308905 | |
| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926624-52-4 | |
| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926624-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901308905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethyl)-1,4-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




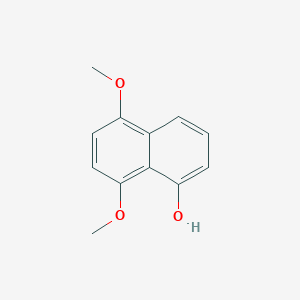


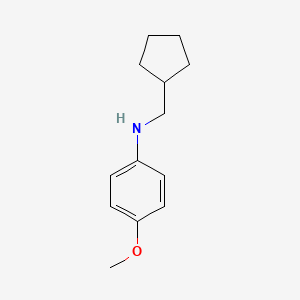
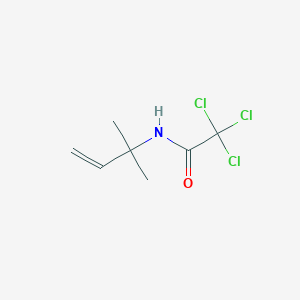
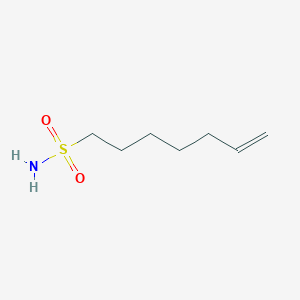
![1,6,6-Trimethylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B1661543.png)

